molecular formula C6H8N2O3S B8498434 Pyrazin-2-ylmethyl methanesulfonate

Pyrazin-2-ylmethyl methanesulfonate

Cat. No.: B8498434
M. Wt: 188.21 g/mol
InChI Key: HRQQMFZFJVDZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value Pyrazin-2-ylmethyl methanesulfonate is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its core utility lies in its reactivity as an alkylating agent, where the mesylate (methanesulfonate) group is an excellent leaving group, enabling efficient functionalization of the pyrazine scaffold. This compound is primarily used to introduce the pyrazin-2-ylmethyl moiety into more complex molecules, for instance, through nucleophilic substitution reactions with amines to form N-substituted derivatives . The pyrazine ring is a privileged structure in pharmaceuticals, found in compounds with a range of biological activities . Research into pyrazine derivatives remains a significant area of focus, particularly for developing new antimycobacterial agents to address drug-resistant tuberculosis . Furthermore, pyrazine-based molecules are being explored as potential treatments for other infectious diseases . As such, this compound serves as a critical building block for constructing novel chemical entities in these research domains. Handling and Safety This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. As a methanesulfonate ester, it may be a skin and eye irritant. Standard safety precautions should be followed, including the use of personal protective equipment and working in a well-ventilated area. The compound should be stored sealed in a dry, cool environment (recommended 2-8°C) to maintain stability .

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

pyrazin-2-ylmethyl methanesulfonate

InChI

InChI=1S/C6H8N2O3S/c1-12(9,10)11-5-6-4-7-2-3-8-6/h2-4H,5H2,1H3

InChI Key

HRQQMFZFJVDZQW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=NC=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Pyrazine vs. Triazine: this compound’s pyrazine ring differs from triazine-based herbicides (e.g., metsulfuron-methyl) in electronic properties.
  • Alkylating Efficiency: MMS, a simple alkylating agent, induces DNA damage by methylating guanine residues, activating p53-dependent transcriptional programs with 147 unique genes regulated . This compound’s bulkier pyrazine group may reduce nonspecific alkylation but enhance selectivity for certain targets.

p53 Pathway Activation

MMS (200 μM) activates p53, leading to differential regulation of 255 genes directly linked to DNA damage response, including apoptosis and cell-cycle arrest. In contrast, etoposide (topoisomerase inhibitor) and quercetin (flavonoid) activate distinct gene subsets (14 and 50 unique genes, respectively), highlighting how structural differences dictate mechanism-specific outcomes . This compound’s pyrazine group may similarly influence p53 dynamics, but experimental validation is required.

Agrochemically Relevant Comparisons

Sulfonylurea herbicides like metsulfuron-methyl rely on triazine-sulfonylurea linkages for acetolactate synthase inhibition.

Q & A

Q. What are the recommended synthetic routes for Pyrazin-2-ylmethyl methanesulfonate, and how can reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution, where pyrazin-2-ylmethanol reacts with methanesulfonyl chloride under controlled conditions. Key parameters include:

  • Temperature : Maintaining 0–5°C during methanesulfonyl chloride addition minimizes side reactions (e.g., sulfonic acid formation).
  • Solvent : Use anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of the sulfonyl chloride.
  • Base : Triethylamine or pyridine neutralizes HCl byproducts, driving the reaction forward. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials. Yield optimization requires strict control of moisture and stoichiometric ratios .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles compliant with EN 166 (EU) or NIOSH (US) standards to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Storage : Keep in airtight containers at <28°C in dry, dark conditions to prevent degradation.
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Advanced Research Questions

Q. How can residual methanesulfonate esters be quantified in synthesized batches, and what are the detection limits?

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for trace analysis:

  • Column : DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
  • Detection Limit : ~0.1 ppm for methyl/ethyl methanesulfonate analogs. Derivatization is unnecessary due to the compound’s volatility. For validation, spike recovery experiments (80–120%) and linearity (R² >0.99) across 0.1–100 ppm are required .

Q. What experimental strategies mitigate mutagenic risks associated with methanesulfonate esters during pharmacological studies?

  • Ames Test : Pre-screen for mutagenicity using Salmonella typhimurium TA1535/TA100 strains with metabolic activation (S9 fraction).
  • Dose Optimization : Use sub-micromolar concentrations in cell-based assays to minimize DNA alkylation.
  • Alternative Leaving Groups : Replace methanesulfonate with less reactive groups (e.g., tosylate) in prodrug designs. Ethyl methanesulfonate (EMS), a structural analog, is a known mutagen and carcinogen, underscoring the need for rigorous safety validation .

Q. How does the stability of this compound vary under aqueous vs. non-aqueous conditions, and what degradation products form?

  • Hydrolysis : In aqueous buffers (pH 7.4, 37°C), the ester hydrolyzes to pyrazin-2-ylmethanol and methanesulfonic acid (half-life ~24–48 hours).
  • Non-Aqueous Stability : Stable in DMSO or DMF for >1 week at 4°C. Degradation kinetics can be monitored via HPLC-UV (λ = 254 nm) with a C18 column. Hydrolysis products are non-mutagenic but may interfere with biological assays .

Q. What environmental toxicity considerations apply to this compound waste disposal?

  • Aquatic Toxicity : Lead methanesulfonate analogs show acute toxicity to fish (LC50 <1 mg/L) and algae.
  • Biodegradation : Methanesulfonate esters are recalcitrant; incineration (≥850°C) is recommended for disposal.
  • Regulatory Compliance : Follow EPA guidelines for hazardous waste (D004–D043 codes) and avoid release into waterways .

Methodological Notes

  • Contradictions in Data : While ethyl methanesulfonate is well-studied for mutagenicity, limited data exist for pyrazine derivatives. Researchers must extrapolate cautiously and validate assays .
  • Structural Analogues : Pyrazine-thione derivatives (e.g., 1-[2-(Pyrazin-2-ylsulfanyl)ethyl]pyrazine-2(1H)-thione) demonstrate altered reactivity profiles, suggesting that sulfur substitution may reduce methanesulfonate’s electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.